[4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid
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Overview
Description
[4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid: is a boronic acid derivative that features a pyrimidine ring substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid typically involves the reaction of 4-(2,4-dimethylphenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Compounds with different functional groups replacing the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for biological studies.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals.
Industry:
Material Science: Employed in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid
- [4-(2,3-Dimethylphenyl)pyrimidin-5-yl]boronic acid
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring differs among these compounds, which can influence their reactivity and properties.
- Unique Properties: [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid is unique in its specific substitution pattern, which may confer distinct reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BN2O2/c1-8-3-4-10(9(2)5-8)12-11(13(16)17)6-14-7-15-12/h3-7,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJKKHKIMSYVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1C2=C(C=C(C=C2)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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